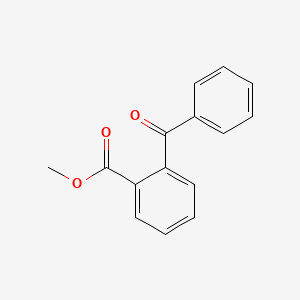

Methyl 2-benzoylbenzoate

Description

- It can undergo asymmetric transfer hydrogenation reaction in propanol in the presence of a Ruthenium catalyst.

- Methyl-2-benzoylbenzoate is formed as one of the reaction products during the reaction between methyl benzoate and lithium 2,2,6,6-tetramethylpiperidide (LiTMP) at -117°C.

- Methyl-2-benzoylbenzoate can be synthesized from the reaction between corresponding 2-substituted benzoic acid and thionyl chloride in methanol.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-benzoylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c1-18-15(17)13-10-6-5-9-12(13)14(16)11-7-3-2-4-8-11/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQSMEZJWJJVYOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060549 | |

| Record name | Methyl o-benzoylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; NKRA; Other Solid; Pellets or Large Crystals | |

| Record name | Benzoic acid, 2-benzoyl-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

606-28-0 | |

| Record name | Methyl o-benzoylbenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=606-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-benzoyl-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-benzoylbenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3797 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-benzoyl-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl o-benzoylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-benzoylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.194 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl 2-benzoylbenzoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XUP7S9NT59 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Methyl 2-Benzoylbenzoate via Friedel-Crafts Acylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of methyl 2-benzoylbenzoate, a valuable intermediate in organic synthesis, through the Friedel-Crafts acylation of methyl benzoate (B1203000) with benzoyl chloride. This document provides a comprehensive overview of the reaction mechanism, a detailed experimental protocol, quantitative data, and characterization methods.

Introduction

The Friedel-Crafts acylation is a cornerstone of organic chemistry, enabling the formation of carbon-carbon bonds by introducing an acyl group onto an aromatic ring. This electrophilic aromatic substitution reaction is widely employed in the synthesis of aryl ketones, which are key precursors in the pharmaceutical, agrochemical, and fine chemical industries. The synthesis of this compound via this method involves the reaction of methyl benzoate with benzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Reaction Mechanism and Regioselectivity

The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are:

-

Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) reacts with benzoyl chloride to form a highly reactive and resonance-stabilized acylium ion.

-

Electrophilic Attack: The π-electron system of the methyl benzoate ring attacks the electrophilic carbon of the acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex.

-

Deprotonation: A weak base, such as the tetrachloroaluminate anion (AlCl₄⁻), removes a proton from the carbon atom bearing the new benzoyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.

The methoxycarbonyl group (-COOCH₃) of methyl benzoate is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack. Consequently, harsher reaction conditions may be required compared to the acylation of more electron-rich aromatic compounds. Furthermore, electron-withdrawing groups are typically meta-directing. However, the formation of the ortho-isomer, this compound, is desired in this synthesis. While the meta-isomer is the electronically favored product, the ortho-isomer can be obtained, often as a significant component of the product mixture, influenced by factors such as the choice of solvent, reaction temperature, and stoichiometry of the catalyst. It is hypothesized that chelation of the Lewis acid between the ester and ketone carbonyl groups in the ortho transition state can play a role in its formation.

Experimental Protocol

The following is a generalized experimental protocol for the synthesis of this compound based on standard procedures for Friedel-Crafts acylation.

Materials:

-

Methyl benzoate

-

Benzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (B109758) (DCM) or other suitable solvent (e.g., carbon disulfide)

-

Hydrochloric acid (concentrated and dilute)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser with a gas trap (e.g., calcium chloride tube or an outlet to a scrubber)

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. The apparatus should be protected from atmospheric moisture using a drying tube.

-

Reagent Charging: To the flask, add anhydrous aluminum chloride (1.2 to 2.5 equivalents) and the chosen anhydrous solvent (e.g., dichloromethane). Cool the suspension to 0°C in an ice bath with stirring.

-

Addition of Reactants: In the dropping funnel, prepare a solution of methyl benzoate (1 equivalent) and benzoyl chloride (1.1 equivalents) in the anhydrous solvent. Add this solution dropwise to the stirred suspension of aluminum chloride over a period of 30-60 minutes, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat it to reflux (the specific temperature will depend on the solvent used). Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.

-

Work-up: After the reaction is complete, cool the mixture to 0°C and carefully quench it by slowly adding crushed ice, followed by a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two portions of the solvent (e.g., dichloromethane).

-

Washing: Combine the organic layers and wash successively with dilute hydrochloric acid, water, saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethanol, methanol, or a mixture of hexane (B92381) and ethyl acetate) to yield pure this compound.

Quantitative Data

The following table summarizes representative quantitative data for Friedel-Crafts acylation reactions of various aromatic substrates to produce benzophenone (B1666685) derivatives. Note that the specific yield for the synthesis of this compound can vary depending on the precise reaction conditions employed.

| Aromatic Substrate | Acylating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| Benzene | Phthalic Anhydride | AlCl₃ | Benzene | Reflux | 0.5 | 2-Benzoylbenzoic acid | 74-88 |

| Toluene | Benzoyl Chloride | AlCl₃ | Toluene | - | 3 | 4-Methylbenzophenone | - |

| Anisole | Benzoyl Chloride | Cu(OTf)₂ | [bmim][BF₄] | 80 | 1 | 4-Methoxybenzophenone | >95 |

| Methyl Benzoate | Benzoyl Chloride | AlCl₃ | DCM | Reflux | 2-12 | This compound | Variable |

Data for this compound is estimated based on typical Friedel-Crafts acylation yields.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR (CDCl₃) | δ (ppm): 8.05 (d, 1H), 7.75 (d, 1H), 7.64-7.54 (m, 3H), 7.43-7.41 (m, 4H), 3.61 (s, 3H) |

| ¹³C NMR (CDCl₃) | δ (ppm): 196.5, 167.0, 140.3, 137.8, 133.2, 132.6, 131.1, 130.5, 130.0, 128.8, 128.3, 128.2, 52.3 |

| IR (KBr, cm⁻¹) | ~1720 (C=O, ester), ~1665 (C=O, ketone), ~1600, 1450 (C=C, aromatic), ~1280 (C-O, ester) |

| Mass Spec. (EI) | m/z: 240 (M⁺), 209 (M-OCH₃)⁺, 181 (M-COOCH₃)⁺, 105 (C₆H₅CO)⁺, 77 (C₆H₅)⁺ |

Visualizations

Reaction Mechanism

Caption: Mechanism of the Friedel-Crafts acylation reaction.

Experimental Workflow

Caption: Experimental workflow for Friedel-Crafts acylation synthesis.

Safety Considerations

-

Anhydrous aluminum chloride is corrosive and reacts violently with water, releasing HCl gas. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Benzoyl chloride is a lachrymator and is corrosive. Handle it in a fume hood.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be performed in a well-ventilated fume hood.

-

The quenching of the reaction is highly exothermic and releases HCl gas. Perform this step slowly and with caution in an ice bath.

This technical guide provides a comprehensive framework for the synthesis of this compound via Friedel-Crafts acylation. Researchers should adapt the generalized protocol to their specific laboratory conditions and scale, always adhering to safe laboratory practices.

"mechanism of esterification for methyl 2-benzoylbenzoate"

An In-depth Technical Guide on the Esterification of Methyl 2-Benzoylbenzoate

Introduction

This compound, a benzophenone (B1666685) derivative, is a significant intermediate in organic synthesis.[1][2] It is commonly synthesized via the esterification of its precursor, 2-benzoylbenzoic acid, with methanol (B129727).[3] This guide provides a detailed examination of the reaction mechanism, a comprehensive experimental protocol, and relevant quantitative data for researchers, scientists, and professionals in drug development. The primary method for this transformation is the Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.[4][5]

Core Mechanism: Fischer-Speier Esterification

The synthesis of this compound from 2-benzoylbenzoic acid and methanol is a classic example of Fischer esterification. This reaction is an acid-catalyzed nucleophilic acyl substitution that is reversible.[5][6] To achieve a high yield of the ester, the equilibrium is typically shifted toward the products by using an excess of the alcohol (methanol) or by removing water as it is formed.[4][7][8]

The mechanism proceeds through the following sequential steps:

-

Protonation of the Carbonyl Group : The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[4][5]

-

Nucleophilic Attack : The alcohol (methanol) acts as a nucleophile and attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate, specifically an oxonium ion.[4][5]

-

Proton Transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups. This intramolecular proton transfer converts a hydroxyl group into a better leaving group (water).[4][6]

-

Elimination of Water : The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, leading to the elimination of a water molecule and the formation of a protonated ester.[4][6]

-

Deprotonation : In the final step, a base (such as water or the alcohol) deprotonates the carbonyl oxygen of the ester, regenerating the acid catalyst and yielding the final this compound product.[4][6]

Visualization of the Esterification Pathway

The following diagram illustrates the step-by-step mechanism for the acid-catalyzed esterification of 2-benzoylbenzoic acid with methanol.

Caption: Fischer esterification mechanism for this compound synthesis.

Experimental Protocol

This protocol details a standard laboratory procedure for the synthesis of this compound.

Materials and Equipment:

-

2-Benzoylbenzoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (NaHCO₃) solution (5%)

-

Diethyl ether or Ethyl acetate (B1210297)

-

Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Boiling chips

Procedure:

-

Reaction Setup : In a 100 mL round-bottom flask, combine 2-benzoylbenzoic acid (e.g., 10 mmol) and an excess of methanol (e.g., 100 mmol, approximately 4 mL).[9] Add a few boiling chips to the flask.

-

Catalyst Addition : While gently swirling the flask, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1 mmol, approximately 0.05 mL).[9]

-

Reflux : Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 70°C) using a heating mantle.[9] Maintain the reflux for a period of 1-4 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[3]

-

Cooling and Quenching : After the reaction is complete, allow the mixture to cool to room temperature.

-

Solvent Removal : Remove the excess methanol using a rotary evaporator.

-

Extraction : Transfer the residue to a separatory funnel. Add an organic solvent like diethyl ether or ethyl acetate (e.g., 20 mL) and a 5% sodium bicarbonate solution to neutralize the remaining acid.[9]

-

Washing : Shake the separatory funnel, venting frequently. Allow the layers to separate, and discard the aqueous layer. Wash the organic layer sequentially with water and then brine.

-

Drying and Filtration : Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate. Filter the solution to remove the drying agent.

-

Final Product Isolation : Remove the organic solvent under reduced pressure using a rotary evaporator to yield the crude this compound.[10] Further purification can be achieved by recrystallization from a suitable solvent like ethanol (B145695) or methanol to obtain a pure product.[3]

Data Presentation

The following tables summarize the key physical, spectroscopic, and reaction data for this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 606-28-0 | [10][11] |

| Molecular Formula | C₁₅H₁₂O₃ | [10][11] |

| Molecular Weight | 240.25 g/mol | [10][12] |

| Appearance | White or yellowish crystalline solid | [1] |

| Melting Point | 48-53 °C | [1][13] |

Table 2: Spectroscopic Data for Product Characterization

| Spectroscopic Method | Key Peaks / Shifts (ppm or cm⁻¹) | Interpretation | Reference(s) |

| ¹H NMR | ~3.8-4.0 (s, 3H), ~7.2-8.1 (m, 9H) | -OCH₃ protons (singlet), Aromatic protons (multiplets) | [3] |

| ¹³C NMR | Provides data on different carbon environments | Confirms the carbon skeleton of the molecule | [3][14] |

| IR (Infrared) | ~1730-1715 cm⁻¹, ~1680 cm⁻¹ | C=O stretch (ester), C=O stretch (ketone) | [3] |

| Mass Spectrometry (MS) | m/z 240 (M⁺) | Molecular ion peak confirming the molecular weight | [3][14] |

Table 3: Typical Reaction Parameters

| Parameter | Condition | Reference(s) |

| Reactant Ratio | 1:10 (Acid:Methanol) | [9] |

| Catalyst | Concentrated H₂SO₄, p-TsOH, Ion exchange resin | [3][9] |

| Temperature | 70°C (Reflux) | [9] |

| Reaction Time | 1-4 hours | [9] |

| Yield | 60-87% | [9][10] |

References

- 1. This compound | 606-28-0 [chemicalbook.com]

- 2. This compound | 606-28-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. This compound | 606-28-0 | Benchchem [benchchem.com]

- 4. byjus.com [byjus.com]

- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Fischer Esterification [organic-chemistry.org]

- 8. personal.tcu.edu [personal.tcu.edu]

- 9. CN113248373A - Preparation method of methyl benzoate compound - Google Patents [patents.google.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. scbt.com [scbt.com]

- 12. Methyl o-benzoylbenzoate | C15H12O3 | CID 11816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 邻苯甲酰苯甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 14. This compound(606-28-0) MS [m.chemicalbook.com]

Spectroscopic Profile of Methyl 2-benzoylbenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl 2-benzoylbenzoate, a key chemical intermediate. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into its molecular structure and chemical properties. This document also outlines standardized experimental protocols for obtaining such spectra.

Molecular Structure

This compound (C₁₅H₁₂O₃) possesses a molecular weight of 240.25 g/mol .[1][2][3][4] Its structure consists of a methyl benzoate (B1203000) moiety substituted at the 2-position with a benzoyl group.

Caption: Molecular Structure of this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

2.1.1. ¹H NMR Data

The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz, reveals distinct signals for the aromatic and methyl protons.[5]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.10 | d | 1H | Aromatic H |

| ~7.80 - 7.30 | m | 8H | Aromatic H |

| 3.65 | s | 3H | -OCH₃ |

2.1.2. ¹³C NMR Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~196.0 | C=O (ketone) |

| ~167.0 | C=O (ester) |

| ~140.0 - 127.0 | Aromatic C |

| ~52.5 | -OCH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum is often recorded as a KBr disc or in a nujol mull.[5]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Weak | Aromatic C-H stretch |

| ~2950 | Weak | Aliphatic C-H stretch (-OCH₃) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1665 | Strong | C=O stretch (ketone) |

| ~1600, ~1450 | Medium | Aromatic C=C stretch |

| ~1270 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and structural features.

2.3.1. Key Fragmentation Data

The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.[1]

| m/z | Relative Intensity (%) | Assignment |

| 240 | Moderate | [M]⁺ (Molecular Ion) |

| 209 | High | [M - OCH₃]⁺ |

| 181 | Moderate | [M - COOCH₃]⁺ |

| 105 | High | [C₆H₅CO]⁺ |

| 77 | High | [C₆H₅]⁺ |

digraph "MS_Fragmentation_Pathway" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Proposed Mass Spectrometry Fragmentation Pathway", pad="0.5", nodesep="0.5", ranksep="1"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#34A853"];M [label="[C₁₅H₁₂O₃]⁺˙\nm/z = 240"]; F1 [label="[C₁₄H₉O₂]⁺\nm/z = 209"]; F2 [label="[C₁₃H₉O]⁺\nm/z = 181"]; F3 [label="[C₇H₅O]⁺\nm/z = 105"]; F4 [label="[C₆H₅]⁺\nm/z = 77"];

M -> F1 [label="- •OCH₃"]; M -> F2 [label="- •COOCH₃"]; F2 -> F3 [label="- C₆H₄"]; F3 -> F4 [label="- CO"]; }

Caption: Proposed MS Fragmentation of this compound.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for organic compounds like this compound.

NMR Spectroscopy Acquisition

Caption: NMR Spectroscopy Experimental Workflow.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.

IR Spectroscopy Acquisition

References

An In-depth Technical Guide on the Crystal Structure and Molecular Geometry of Methyl 2-Benzoylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and geometric properties of methyl 2-benzoylbenzoate, a key intermediate in organic synthesis and a component in photopolymerization processes. While a definitive single-crystal X-ray structure for this compound is not publicly available, this document leverages data from its close structural analog, methyl 2-(benzoyloxy)benzoate, alongside spectroscopic and computational data to elucidate its molecular characteristics.

Molecular Structure and Properties

This compound (C₁₅H₁₂O₃) is a member of the benzophenone (B1666685) family, characterized by a benzoyl group attached to a methyl benzoate (B1203000) moiety at the ortho position.[1] This substitution pattern introduces significant steric hindrance, influencing the molecule's conformation. The molecular weight of this compound is 240.25 g/mol .[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₁₂O₃ | [3] |

| Molecular Weight | 240.25 g/mol | [2] |

| Melting Point | 48-53 °C | [3] |

| Boiling Point | 352 °C | [3] |

| Appearance | White to yellowish crystalline powder | [3][4] |

| Solubility | Insoluble in water; soluble in alcohol and alkali solutions | [3][4] |

Molecular Geometry and Crystal Structure

Direct crystallographic data for this compound is not readily found in open literature. However, the crystal structure of the closely related derivative, methyl 2-(benzoyloxy)benzoate, provides significant insights into the expected molecular geometry.

In methyl 2-(benzoyloxy)benzoate, the two aromatic rings are not coplanar. The dihedral angle between the mean planes of the two rings is reported to be 65.97(6)°.[5] This significant twist is a result of steric repulsion between the ortho-substituted benzoyl and methyl ester groups. It is highly probable that this compound adopts a similar non-planar conformation.

Computational studies using Density Functional Theory (DFT) can also be employed to predict the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles.[5]

Table 2: Crystallographic Data for the Structural Analog, Methyl 2-(benzoyloxy)benzoate

| Parameter | Value |

| Chemical Formula | C₁₅H₁₂O₄ |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 19.4344(7) |

| b (Å) | 8.5216(3) |

| c (Å) | 14.6195(5) |

| β (°) | 93.075(2) |

| Dihedral Angle between Arene Rings (°) | 65.97(6) |

| Data obtained from a study on methyl 2-(benzoyloxy)benzoate, a close structural analog of this compound.[5] |

Spectroscopic Characterization

Various spectroscopic techniques are utilized to confirm the structure and purity of this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by two distinct carbonyl (C=O) stretching bands corresponding to the ketone and ester functional groups. The ester carbonyl typically absorbs at a higher wavenumber.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum shows a characteristic singlet for the methyl protons (-OCH₃) and a complex multiplet pattern in the aromatic region for the nine protons of the two phenyl rings.[5]

-

¹³C NMR: The spectrum provides distinct signals for the carbonyl carbons of the ketone and ester, the methyl carbon, and the carbons of the aromatic rings.[6]

-

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The fragmentation pattern is characteristic of aromatic ketones and methyl esters.[5][7]

Table 3: Key Spectroscopic Data for this compound

| Technique | Key Features |

| IR Spectroscopy | Two distinct C=O stretching vibrations for ketone and ester. |

| ¹H NMR Spectroscopy | Singlet for -OCH₃ protons; complex multiplets for aromatic protons. |

| ¹³C NMR Spectroscopy | Signals for two C=O carbons, one -OCH₃ carbon, and aromatic carbons. |

| Mass Spectrometry | Molecular ion peak corresponding to C₁₅H₁₂O₃. |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the esterification of 2-benzoylbenzoic acid with methanol (B129727).[5]

Protocol:

-

Reaction Setup: To a solution of 2-benzoylbenzoic acid in methanol, a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is added.

-

Reflux: The reaction mixture is heated under reflux for several hours to drive the esterification to completion.

-

Work-up: After cooling, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., diethyl ether or dichloromethane) and washed successively with a saturated sodium bicarbonate solution and brine.[8]

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol (B145695) or hexane, or by column chromatography on silica (B1680970) gel.[8]

Crystallization for X-ray Diffraction

Obtaining single crystals suitable for X-ray crystallography is crucial for determining the precise molecular structure. While a specific protocol for this compound is not detailed, general techniques for crystallizing benzophenone derivatives can be applied.[8]

Protocol:

-

Solvent Selection: A suitable solvent or solvent system is chosen where the compound has moderate solubility. Common choices include ethanol, methanol, hexane, or mixtures thereof.

-

Slow Evaporation: A saturated solution of the purified compound is prepared in the chosen solvent at an elevated temperature. The solution is then allowed to cool slowly to room temperature, followed by further cooling in a refrigerator. The slow evaporation of the solvent can also induce crystallization.

-

Seeding: If crystallization does not occur spontaneously, adding a seed crystal of the compound can initiate the process.[8]

-

Vapor Diffusion: Another technique involves dissolving the compound in a solvent and placing it in a sealed container with a second, more volatile solvent in which the compound is less soluble. Slow diffusion of the second solvent's vapor into the first solution can lead to crystal growth.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the synthesis, purification, and characterization of this compound, culminating in structural elucidation.

Caption: General workflow for the synthesis and structural analysis of this compound.

This guide provides a foundational understanding of the structural and molecular aspects of this compound. For definitive crystallographic data, further experimental work involving single-crystal X-ray diffraction is recommended. The provided protocols and data serve as a valuable resource for researchers working with this compound and its derivatives.

References

- 1. Crystal structure of a methyl benzoate quadruple-bonded dimolybdenum complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 606-28-0 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. This compound | 606-28-0 | Benchchem [benchchem.com]

- 6. This compound(606-28-0) MS spectrum [chemicalbook.com]

- 7. Methyl o-benzoylbenzoate | C15H12O3 | CID 11816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Photochemical Properties of Methyl 2-Benzoylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-benzoylbenzoate, a member of the benzophenone (B1666685) family, is a versatile organic compound with significant applications in photochemistry, polymer science, and organic synthesis.[1] Its utility primarily stems from its function as a Type II photoinitiator, where upon absorption of ultraviolet (UV) light, it can initiate radical polymerization, making it a key component in UV-curable coatings, inks, and adhesives.[2] This technical guide provides a comprehensive overview of the core photochemical properties of this compound, including its synthesis, spectroscopic characteristics, and photoreactivity. Detailed experimental protocols and mechanistic pathways are presented to aid researchers in harnessing its photochemical potential.

Physicochemical and Spectroscopic Properties

This compound is a white or yellowish crystalline solid soluble in alcohol and alkali solutions.[1] A summary of its key physical and spectroscopic properties is provided below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₂O₃ | [3] |

| Molecular Weight | 240.25 g/mol | |

| CAS Number | 606-28-0 | [3] |

| Melting Point | 48-53 °C | |

| UV-Vis Absorption | ||

| π→π* transition | ~250-260 nm | [4] |

| n→π* transition | ~330-340 nm | [4] |

| Quantum Yield (in Ethanol, 254 nm) | ~0.3 | [4] |

Spectroscopic Characterization:

-

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is characterized by two main absorption bands. A strong π→π* transition is observed in the range of 250-260 nm, and a weaker, broad n→π* transition appears at longer wavelengths, typically around 330-340 nm.[4] This strong UV absorption is fundamental to its role as a photoinitiator.[3]

-

Infrared (IR) Spectroscopy: The IR spectrum prominently displays two distinct carbonyl (C=O) stretching vibrations. The ester carbonyl group absorbs at a higher wavenumber compared to the ketone carbonyl.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The methyl protons (-OCH₃) of the ester group typically appear as a singlet around 3.9 ppm. Aromatic protons are observed as a multiplet in the downfield region between 7.2 and 8.1 ppm.[2]

-

¹³C NMR: Two distinct carbonyl carbon signals are expected, with the ketone carbonyl appearing further downfield (~196 ppm) than the ester carbonyl (~167 ppm). The methyl carbon of the ester gives a signal at a higher field (~52 ppm), and the aromatic carbons produce a series of signals between 125-140 ppm.[2]

-

Synthesis of this compound

This compound can be synthesized through several routes, with the esterification of 2-benzoylbenzoic acid being a common method. A detailed experimental protocol for a laboratory-scale synthesis is provided below.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol describes the synthesis of this compound from dimethyl phthalate (B1215562) and phenylmagnesium bromide.[4]

Materials:

-

Dimethyl phthalate

-

Phenylmagnesium bromide

-

Tetrahydrofuran (THF), anhydrous

-

1 N Hydrochloric acid (HCl)

-

Diethyl ether

-

Magnesium sulfate (B86663) (MgSO₄), anhydrous

-

Ethyl acetate (B1210297)

-

Nitrogen gas

-

Standard glassware for inert atmosphere reactions (three-neck round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under a nitrogen atmosphere.

-

Initial Reagents: Charge the flask with dimethyl phthalate (1.0 equivalent) and anhydrous THF (to achieve a concentration of 0.2 M).

-

Grignard Addition: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Slowly add phenylmagnesium bromide (1.0 equivalent) to the stirred solution via the dropping funnel.

-

Reaction Progression: Maintain the reaction at -78 °C for one hour. After two hours, warm the reaction to 0 °C and continue stirring for another three hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) and Gas Chromatography-Flame Ionization Detection (GC-FID). If starting material persists, the reaction can be slowly warmed to 40 °C and stirred for an additional 12 hours.

-

Quenching: Quench the reaction by slowly adding 1 N HCl solution to the reaction mixture.

-

Extraction: Transfer the mixture to a separatory funnel and add diethyl ether. Separate the organic layer. Wash the aqueous layer further with diethyl ether.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous MgSO₄. Remove the solvent under reduced pressure using a rotary evaporator to yield a brownish oil.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of 10%-25% ethyl acetate in hexane as the eluent. This will separate the desired product, this compound, from byproducts. A typical yield is around 60%.[4]

Photochemical Reactions and Mechanisms

The photochemistry of this compound is dominated by the reactivity of its benzophenone moiety. Upon UV irradiation, it undergoes photoreduction, with the specific products depending on the nature of the hydrogen or electron donor present in the reaction medium.

1. Photoreduction in the Presence of a Hydrogen Donor (e.g., 2-Propanol)

In the presence of a hydrogen donor like 2-propanol, the photoreaction proceeds via a free radical mechanism.[5]

Mechanism:

-

Photoexcitation: this compound absorbs a photon, promoting it to an excited singlet state (S₁), which then undergoes efficient intersystem crossing (ISC) to the triplet state (T₁).

-

Hydrogen Abstraction: The triplet-state this compound abstracts a hydrogen atom from 2-propanol, forming a ketyl radical and an isopropanol (B130326) radical.

-

Dimerization: The ketyl radicals then dimerize to form a benzpinacol product, specifically 3,3'-diphenylbiphthalidyl.[5]

Caption: Photoreduction of this compound with a hydrogen donor.

2. Photoreaction in the Presence of an Electron Donor (e.g., Primary Amines)

When photolysis is conducted with an electron donor such as a primary amine, the reaction follows a different pathway, leading to the formation of 3-phenylphthalide.[5]

Mechanism:

The exact mechanism is believed to involve an initial electron transfer from the amine to the excited this compound, followed by a proton transfer and subsequent "dark" electron transfer steps, ultimately leading to the reduction of the ketone and lactonization.[5]

Caption: Photoreaction of this compound with an electron donor.

Experimental Protocols for Photochemical Studies

1. Determination of Photoreduction Quantum Yield

The quantum yield (Φ) of a photochemical reaction is a measure of its efficiency. The following protocol outlines a general method for determining the quantum yield of photoreduction.

Materials:

-

This compound

-

2-Propanol (spectroscopic grade)

-

Actinometer solution (e.g., potassium ferrioxalate)

-

UV-Vis spectrophotometer

-

Photoreactor with a monochromatic light source (e.g., 350 nm)

-

Quartz cuvettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

Procedure:

-

Sample Preparation: Prepare a solution of this compound in 2-propanol of a known concentration in a quartz cuvette. The concentration should be adjusted to have an absorbance of >2 at the irradiation wavelength to ensure complete light absorption.

-

Actinometry: Determine the photon flux of the light source using a chemical actinometer, such as potassium ferrioxalate.

-

Irradiation: Irradiate the sample solution for a specific period. It is crucial to stir the solution during irradiation to ensure homogeneity.

-

Product Analysis: After irradiation, analyze the reaction mixture using HPLC or GC to determine the concentration of the photoproduct (3,3'-diphenylbiphthalidyl) and the remaining this compound.

-

Calculation: The quantum yield is calculated using the following formula: Φ = (moles of product formed) / (moles of photons absorbed)

2. Transient Absorption Spectroscopy

Transient absorption spectroscopy is a powerful technique to study the short-lived excited states and reactive intermediates involved in photochemical reactions.

Experimental Workflow:

Caption: Workflow for a transient absorption spectroscopy experiment.

Procedure:

-

A solution of this compound is excited by a short, intense laser pulse (pump pulse).

-

A second, weaker light pulse (probe pulse) with a broad spectral range is passed through the sample at a defined time delay after the pump pulse.

-

The change in the absorbance of the probe light is measured as a function of wavelength and time delay.

-

This allows for the detection and characterization of transient species such as the triplet excited state and the ketyl radical.

Applications in Drug Development and Research

The photochemical properties of this compound and its derivatives are of interest to drug development professionals for several reasons:

-

Photolabile Protecting Groups: The ability to cleave the 2-benzoylbenzoate ester under specific light conditions makes it a useful photolabile protecting group for alcohols and thiols in complex molecule synthesis.[5]

-

Photoactivated Drug Delivery: The principles of its photoreactivity can be applied to the design of photoactivated drug delivery systems, where a therapeutic agent is released at a specific site upon light exposure.

-

Cytotoxicity Studies: Research has indicated that this compound can induce apoptosis in certain cell lines, suggesting potential applications in pharmacological research, although its cytotoxicity requires careful consideration.[6]

Conclusion

This compound possesses a rich and versatile photochemistry, primarily driven by the reactivity of its benzophenone core. Its well-defined photoreduction pathways, which are dependent on the reaction medium, make it a valuable tool in both synthetic chemistry and materials science. This guide provides a foundational understanding of its photochemical properties, along with detailed experimental protocols, to facilitate further research and application in various scientific disciplines, including drug discovery and development.

References

- 1. This compound | 606-28-0 [chemicalbook.com]

- 2. This compound | 606-28-0 | Benchchem [benchchem.com]

- 3. Photoinitiator OMBB, this compound, CAS 606-28-0 [sellchems.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. In vitro quantitative determination of the concentration of the polymerization agent this compound in intravenous injection solution and the cytotoxic effects of the chemical on normal human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Methyl 2-Benzoylbenzoate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of methyl 2-benzoylbenzoate in various common organic solvents. A comprehensive understanding of a compound's solubility is fundamental for its synthesis, purification, formulation, and application across diverse research and development activities. This document collates available solubility data, outlines detailed experimental protocols for its determination, and includes a visual representation of a typical experimental workflow.

Introduction to this compound

This compound (CAS No. 606-28-0) is a benzophenone (B1666685) derivative with the chemical formula C₁₅H₁₂O₃. It presents as a white or yellowish crystalline solid.[1][2][3] This compound is utilized as a photoinitiator in UV-curable coatings and inks, and also finds application as an intermediate in the synthesis of pharmaceuticals and other organic compounds.[1] Given its aromatic nature and the presence of both an ester and a ketone functional group, its solubility is influenced by the polarity and hydrogen bonding capabilities of the solvent.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a range of organic solvents is not extensively available in publicly accessible literature. However, based on qualitative descriptions and data for structurally similar compounds, a general solubility profile can be established.

Qualitative Solubility:

This compound is described as being soluble in alcohol and alkali solutions.[3][4][5] Conversely, it is characterized as being almost insoluble in water.[3][4][5]

Quantitative Water Solubility:

A specific value for the aqueous solubility of this compound has been reported:

| Solvent | Temperature (°C) | Solubility |

| Water | 20 | 117.7 mg/L |

Solubility in Organic Solvents (Data for the Structurally Related Compound, Benzophenone):

Due to the lack of specific quantitative data for this compound, the following table presents the solubility of benzophenone (a closely related diaromatic ketone) in various organic solvents at different temperatures. This data can serve as a useful proxy to estimate the solubility behavior of this compound, given the structural similarities. It is important to note that the presence of the methyl ester group in this compound may slightly alter its solubility profile compared to benzophenone.

Table 1: Solubility of Benzophenone in Various Organic Solvents [6][7]

| Solvent | Temperature (K) | Mole Fraction Solubility (x₁) |

| Methanol | 278.15 | 0.2581 |

| 283.15 | 0.3015 | |

| 288.15 | 0.3502 | |

| 293.15 | 0.4049 | |

| 298.15 | 0.4663 | |

| 303.15 | 0.5351 | |

| 308.15 | 0.6120 | |

| 313.15 | 0.6978 | |

| 318.15 | 0.7934 | |

| Ethanol | 278.15 | 0.2315 |

| 283.15 | 0.2698 | |

| 288.15 | 0.3135 | |

| 293.15 | 0.3632 | |

| 298.15 | 0.4196 | |

| 303.15 | 0.4834 | |

| 308.15 | 0.5554 | |

| 313.15 | 0.6364 | |

| 318.15 | 0.7274 | |

| Acetone | 278.15 | 0.4312 |

| 283.15 | 0.4859 | |

| 288.15 | 0.5463 | |

| 293.15 | 0.6130 | |

| 298.15 | 0.6865 | |

| 303.15 | 0.7674 | |

| 308.15 | 0.8564 | |

| 313.15 | 0.9542 | |

| 318.15 | - | |

| Ethyl Acetate | 278.15 | 0.4015 |

| 283.15 | 0.4552 | |

| 288.15 | 0.5143 | |

| 293.15 | 0.5794 | |

| 298.15 | 0.6511 | |

| 303.15 | 0.7299 | |

| 308.15 | 0.8164 | |

| 313.15 | 0.9114 | |

| 318.15 | - | |

| Acetonitrile | 278.15 | 0.1895 |

| 283.15 | 0.2223 | |

| 288.15 | 0.2598 | |

| 293.15 | 0.3026 | |

| 298.15 | 0.3513 | |

| 303.15 | 0.4066 | |

| 308.15 | 0.4691 | |

| 313.15 | 0.5397 | |

| 318.15 | 0.6192 |

Note: The original data was presented as mole fraction solubility. These values can be converted to other units (e.g., g/100 mL) if the density of the solvent at the given temperature is known.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to determine the solubility of a solid compound like this compound in an organic solvent.

3.1. Gravimetric Method (Shake-Flask Method)

This is a conventional and reliable method for determining equilibrium solubility.

Objective: To determine the mass of solute that dissolves in a given mass or volume of solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or pre-weighed vials

-

Oven

Procedure:

-

Preparation: Add an excess amount of this compound to a known volume or mass of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the samples for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a period to allow the excess solid to settle.

-

Sampling and Filtration: Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature. Immediately filter the solution through a syringe filter into a pre-weighed container to remove any undissolved solid particles.

-

Solvent Evaporation: Weigh the container with the filtrate. Carefully evaporate the solvent from the filtrate using a gentle stream of nitrogen, a rotary evaporator, or by placing it in an oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Drying and Weighing: Once the solvent is completely removed, dry the residue to a constant weight in an oven or desiccator.

-

Calculation: The solubility is calculated from the mass of the residue (solute) and the initial volume or mass of the solvent used.

3.2. UV-Vis Spectrophotometry

This method is suitable when the solute has a distinct UV-Vis absorbance profile in the chosen solvent.

Objective: To determine the concentration of a saturated solution by measuring its absorbance.

Materials:

-

UV-Vis spectrophotometer

-

Quartz or glass cuvettes

-

Materials for the shake-flask method (as listed above)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions: Prepare a stock solution of this compound of a known concentration in the solvent of interest. From this stock solution, prepare a series of standard solutions of decreasing concentrations via serial dilution.

-

Generation of Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound. Plot a graph of absorbance versus concentration to create a calibration curve.

-

Preparation of Saturated Solution: Prepare a saturated solution of this compound using the shake-flask method as described in section 3.1 (steps 1-4).

-

Analysis: Dilute a known volume of the clear, filtered saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measurement: Measure the absorbance of the diluted sample at the λmax.

-

Calculation: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. Multiply this concentration by the dilution factor to obtain the solubility of this compound in the solvent at that temperature.

3.3. High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and accurate method for determining solubility, especially for complex mixtures or when the solute has poor UV-Vis absorbance.

Objective: To determine the concentration of a saturated solution by chromatographic separation and quantification.

Materials:

-

HPLC system with a suitable detector (e.g., UV detector)

-

Appropriate HPLC column

-

Materials for the shake-flask method (as listed above)

-

Volumetric flasks, pipettes, and autosampler vials

Procedure:

-

Method Development: Develop an HPLC method capable of separating and quantifying this compound from any potential impurities. This includes selecting an appropriate mobile phase, column, flow rate, and detector wavelength.

-

Preparation of Standard Solutions and Calibration Curve: Prepare a series of standard solutions of this compound with known concentrations in the mobile phase or a suitable solvent. Inject these standards into the HPLC system to generate a calibration curve by plotting peak area versus concentration.

-

Preparation of Saturated Solution: Prepare a saturated solution using the shake-flask method (section 3.1, steps 1-4).

-

Sample Analysis: Dilute a known volume of the filtered saturated solution with the mobile phase to a concentration that falls within the linear range of the calibration curve.

-

Injection and Quantification: Inject the diluted sample into the HPLC system and record the peak area corresponding to this compound.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve. The solubility is then calculated by multiplying this concentration by the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of solubility.

Caption: Generalized experimental workflow for solubility determination.

Conclusion

While specific quantitative solubility data for this compound in common organic solvents remains limited in the literature, its qualitative behavior and the data from the structurally similar compound, benzophenone, suggest good solubility in polar aprotic and moderately polar protic solvents. For precise applications, it is recommended that researchers experimentally determine the solubility of this compound in their specific solvent systems using the detailed protocols provided in this guide. The choice of method will depend on the available equipment and the physicochemical properties of the solute-solvent system.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. This compound CAS#: 606-28-0 [m.chemicalbook.com]

- 5. This compound | 606-28-0 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Methyl 2-benzoylbenzoate (CAS No. 606-28-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-benzoylbenzoate, with the CAS registry number 606-28-0, is an organic compound belonging to the class of benzoate (B1203000) esters and benzophenones.[1][2] It is a versatile molecule utilized as a photoinitiator in UV-curable coatings and inks, an intermediate in organic synthesis, and has demonstrated potential in biological applications, including the induction of apoptosis.[3][4] This technical guide provides a comprehensive overview of its chemical properties, structure, synthesis, and biological activities, with a focus on detailed experimental methodologies and data presentation.

It is important to note that CAS number 606-28-0 is exclusively assigned to this compound. A similar CAS number, 606-20-2, corresponds to 2,6-Dinitrotoluene, a compound with distinctly different properties and applications. This guide will focus solely on this compound.

Chemical Structure and Properties

This compound is characterized by a benzophenone (B1666685) core with a methyl ester group at the ortho position of one of the phenyl rings.[1] This structure imparts a unique combination of reactivity and physical properties.

Structure

The chemical structure of this compound is presented below.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₁₂O₃ | [1][5][6][7][8][9] |

| Molecular Weight | 240.25 g/mol | [2][5][7][8][9][10][11][12][13] |

| Appearance | White to yellowish crystalline solid/granules | [2][5][14][15] |

| Melting Point | 48-53 °C | [2][10][11][13][14][16][17] |

| Boiling Point | 352 °C | [2][4][10][17][18] |

| Density | 1.69 g/cm³ | [2][5][10][17][18] |

| Solubility | Insoluble in water; Soluble in alcohol and alkali solutions. | [1][2][10][14][15][16] |

| Vapor Pressure | 0 Pa at 20°C | [2][10] |

| LogP | 2.8 at 25°C | [2][10] |

Spectroscopic Data

The spectroscopic characteristics of this compound are crucial for its identification and characterization.

| Spectroscopic Data | Key Features | Reference(s) |

| ¹H NMR | Methyl protons (-OCH₃) as a sharp singlet around δ 3.8-4.0 ppm. Aromatic protons as complex multiplets between δ 7.2 and 8.1 ppm. | [19] |

| IR (Infrared) | Two distinct carbonyl (C=O) stretching vibrations: one for the ester and one for the ketone. The ester C=O absorbs at a higher wavenumber. | [19] |

| UV-Vis | Strong π→π* transition band around 250-260 nm and a weaker n→π* transition band around 330-340 nm, characteristic of the benzophenone chromophore. | [5][19] |

| Mass Spectrometry (MS) | Molecular ion peak [M]⁺ at m/z 240. | [19] |

Experimental Protocols

Synthesis of this compound

One common method for the synthesis of this compound involves the Grignard reaction between dimethyl phthalate (B1215562) and phenylmagnesium bromide.[1][8]

Materials:

-

Dimethyl phthalate

-

Phenylmagnesium bromide (in a suitable solvent like THF/diethyl ether)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Anhydrous diethyl ether

-

1 N Hydrochloric acid (HCl)

-

Magnesium sulfate (B86663) (MgSO₄)

-

Ethyl acetate (B1210297)

-

Three-neck round-bottom flask (250 mL)

-

Separatory funnel

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a three-neck 250 mL round-bottom flask under a nitrogen atmosphere, charge dimethyl phthalate (1.0 equivalent) and anhydrous tetrahydrofuran (to a concentration of 0.2 M).[1]

-

Cool the reaction mixture to -78 °C using a dry ice/acetone (B3395972) bath.

-

Slowly add phenylmagnesium bromide (1.0 equivalent) to the stirred reaction mixture.[1]

-

Maintain the reaction at -78 °C for one hour.[1]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) and Gas Chromatography-Flame Ionization Detection (GC-FID). If starting material is still predominant after 2 hours, warm the reaction to 0 °C and continue stirring for another 3 hours.[1]

-

If the reaction is still incomplete, slowly warm the mixture to 40 °C and stir for an additional 12 hours.[1]

-

Upon completion, quench the reaction by adding 1 N HCl solution.[1]

-

Add diethyl ether and transfer the mixture to a separatory funnel.[1]

-

Separate the organic layer, and wash the aqueous layer with diethyl ether.

-

Combine the organic layers and dry over anhydrous magnesium sulfate.[1]

-

Remove the solvent under reduced pressure to obtain a brownish oil.[1]

-

Purify the crude product by silica gel column chromatography using a gradient of 10% to 25% ethyl acetate in hexane to yield this compound.[1]

Caption: Workflow for the synthesis of this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to an NMR tube.

Data Acquisition:

-

Instrument: 400 MHz or 500 MHz NMR spectrometer.[5]

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).[5]

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and more scans are typically needed compared to ¹H NMR. Reference the chemical shifts to the solvent peak (e.g., CDCl₃ at δ 77.16 ppm).[5]

Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Pellet Method)

Sample Preparation:

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is formed.[5]

-

Transfer the powder to a pellet-forming die and apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, translucent pellet.[1]

Data Acquisition:

-

Instrument: FTIR Spectrometer.

-

Scan Range: 4000 cm⁻¹ to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 (co-added to improve signal-to-noise ratio).

-

A background spectrum of an empty KBr pellet should be acquired and subtracted from the sample spectrum.[5]

Biological Activity: Induction of Apoptosis

This compound has been shown to exhibit cytotoxic effects on normal human peripheral blood mononuclear cells (PBMNCs) in vitro by inducing apoptosis.[20] The apoptotic pathway is reported to be mediated through the activation of caspase-9, a key initiator caspase in the intrinsic apoptotic pathway.[20]

Cytotoxicity Assay (WST-1 Method)

This protocol is a general guideline for assessing the cytotoxicity of this compound.

Materials:

-

Human cell line (e.g., HEK293, CACO2, or SH-SY5Y)[21]

-

Cell culture medium and supplements

-

This compound

-

Solvent for this compound (e.g., acetone with 1% Tween 20)[21]

-

96-well cell culture plates

-

Water-soluble tetrazolium salt (WST-1) reagent

-

Microplate reader

Procedure:

-

Seed approximately 4 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours.[21]

-

Prepare serial dilutions of this compound in the appropriate solvent.

-

Treat the cells with various concentrations of this compound and a vehicle control.

-

Incubate the cells for a desired period (e.g., 24 hours).[21]

-

Add WST-1 reagent to each well and incubate for 1-4 hours.[21]

-

Measure the absorbance of the formazan (B1609692) product at the appropriate wavelength using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Caspase-9 Activity Assay (Colorimetric)

This protocol provides a general method for measuring caspase-9 activity.

Materials:

-

Cells treated with this compound

-

Chilled Cell Lysis Buffer

-

2x Reaction Buffer

-

Dithiothreitol (DTT)

-

Caspase-9 substrate (e.g., LEHD-pNA)

-

Microplate reader

Procedure:

-

Induce apoptosis in cells by treating with this compound. Include an untreated control group.

-

Harvest and pellet 3-5 x 10⁶ cells per sample.

-

Resuspend the cells in 50 µL of chilled Cell Lysis Buffer and incubate on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.

-

Transfer the supernatant (cytosolic extract) to a fresh tube on ice.

-

Determine the protein concentration of the extracts.

-

Dilute the extracts to a concentration of 50-200 µg of protein in 50 µL of Cell Lysis Buffer.

-

Prepare the assay buffer by adding DTT to the 2x Reaction Buffer to a final concentration of 10 mM.

-

Add 50 µL of the 2x Reaction Buffer with DTT to each sample.

-

Add 5 µL of the 4 mM LEHD-pNA substrate (200 µM final concentration).

-

Incubate at 37°C for 2 hours, protected from light.

-

Read the absorbance at 400 or 405 nm in a microplate reader.

-

Calculate the fold-increase in caspase-9 activity by comparing the absorbance of the treated samples to the untreated control.

Caption: Simplified signaling pathway of apoptosis induced by this compound.

Conclusion

This compound is a compound with significant industrial applications and emerging biological interest. Its well-defined chemical and physical properties, along with established synthetic routes, make it an accessible molecule for further research. The protocols provided in this guide offer a starting point for the synthesis, characterization, and biological evaluation of this compound. Further investigation into its mechanism of apoptosis induction could unveil new therapeutic possibilities. As with any chemical, appropriate safety precautions should be taken during handling and experimentation.

References

- 1. benchchem.com [benchchem.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. KBr Pellet Method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 4. m.youtube.com [m.youtube.com]

- 5. benchchem.com [benchchem.com]

- 6. promega.com [promega.com]

- 7. researchgate.net [researchgate.net]

- 8. Caspase 9 Assay Kit (Fluorometric) (ab65607) | Abcam [abcam.com]

- 9. m.youtube.com [m.youtube.com]

- 10. pdf.journalagent.com [pdf.journalagent.com]

- 11. Caspase 9 Activity Assay Kit(Colorimetric Method) - Elabscience® [elabscience.com]

- 12. Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis | IJSAR [scienceijsar.com]

- 13. jasco-global.com [jasco-global.com]

- 14. nmr-bio.com [nmr-bio.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Methyl Benzoate Synthesis - 808 Words | Cram [cram.com]

- 17. benchchem.com [benchchem.com]

- 18. jasco.com.br [jasco.com.br]

- 19. Methyl-2-benzoylbenzoate 97 606-28-0 [sigmaaldrich.com]

- 20. This compound synthesis - chemicalbook [chemicalbook.com]

- 21. Evaluating cytotoxicity of methyl benzoate in vitro - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Photoinitiation Properties of Methyl 2-Benzoylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical and experimental photoinitiation characteristics of methyl 2-benzoylbenzoate. It is designed to be a comprehensive resource for researchers and professionals engaged in photopolymerization, drug delivery systems, and other applications where precise control of light-induced reactions is critical. This document outlines the core photochemical mechanisms, quantitative data on initiation efficiency, and detailed experimental methodologies.

Introduction to this compound Photoinitiation

This compound (MBB) is a Type II photoinitiator, a class of compounds that initiate polymerization through an intermolecular hydrogen abstraction mechanism upon exposure to ultraviolet (UV) light.[1] Unlike Type I photoinitiators that undergo unimolecular bond cleavage to directly form radicals, Type II initiators require the presence of a co-initiator or synergist, typically a tertiary amine, to generate the radical species necessary for polymerization.[1] The benzophenone (B1666685) moiety within the MBB structure is the primary chromophore responsible for UV light absorption.[2] MBB is noted for its low odor, making it a suitable choice for applications in sensitive environments such as food packaging and biomedical materials.[3]

The photoinitiation process is governed by the principles of Norrish Type II reactions. Upon photoexcitation, the benzophenone portion of the MBB molecule transitions to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. This excited triplet state is responsible for abstracting a hydrogen atom from the amine co-initiator, leading to the formation of two distinct radical species that can initiate polymerization.

Quantitative Data: Quantum Yield of Photoinitiation

The efficiency of a photoinitiator is quantified by its quantum yield (Φ), which represents the number of initiating radicals produced per photon absorbed. The quantum yield is a critical parameter for optimizing light-curing processes and predicting reaction kinetics.

| Photoinitiator | Quantum Yield (Φ) | Solvent | Irradiation Wavelength (nm) | Notes |

| This compound | ~0.3 | Ethanol | 254 | Experimental value. |

This data is based on available literature. The exact experimental conditions for this determination were not specified in the reviewed sources.

Photochemical Reaction Mechanism

The photoinitiation mechanism of this compound in the presence of an amine co-initiator follows a well-established Norrish Type II pathway. The key steps are illustrated in the signaling pathway diagram below.

Caption: Photoinitiation mechanism of this compound.

Experimental Protocols for Quantum Yield Determination

While the specific protocol for the reported quantum yield of this compound is not detailed in the available literature, a general and widely accepted methodology for determining the quantum yield of a photoinitiator is presented below. This method relies on chemical actinometry to measure the photon flux of the light source.

Materials and Equipment

-

Photoinitiator Solution: A solution of this compound of known concentration in the desired solvent (e.g., ethanol).

-

Actinometer Solution: A well-characterized chemical actinometer with a known quantum yield at the irradiation wavelength (e.g., potassium ferrioxalate).

-

UV Light Source: A monochromatic light source, such as a laser or a lamp with a narrow bandpass filter, emitting at the desired wavelength (e.g., 254 nm).

-

UV-Vis Spectrophotometer: To measure the absorbance changes of the actinometer and photoinitiator solutions.

-

Quartz Cuvettes: For holding the solutions during irradiation and absorbance measurements.

-

Magnetic Stirrer and Stir Bars: To ensure homogeneity of the solutions during irradiation.

Experimental Workflow

The determination of the quantum yield involves two main stages: measuring the photon flux of the light source using a chemical actinometer and then measuring the rate of decomposition of the photoinitiator under the same conditions.

Caption: Workflow for quantum yield determination.

Step-by-Step Procedure

-

Photon Flux Measurement:

-

Prepare the actinometer solution (e.g., 0.006 M potassium ferrioxalate (B100866) in 0.1 N H₂SO₄).

-

Place the actinometer solution in a quartz cuvette and measure its initial absorbance at a specific wavelength (e.g., 510 nm for the ferrioxalate-phenanthroline complex).

-

Irradiate the solution with the UV light source for a precisely measured time interval.

-

After irradiation, add a complexing agent (e.g., 1,10-phenanthroline (B135089) solution) to form a colored complex with the photoproduct (Fe²⁺ ions).

-

Measure the absorbance of the colored complex.

-

Calculate the number of moles of the photoproduct formed using the Beer-Lambert law.

-

Using the known quantum yield of the actinometer, calculate the total number of photons that entered the solution (photon flux).

-

-

Photoinitiator Decomposition Measurement:

-

Prepare a solution of this compound in the chosen solvent with an initial absorbance in a suitable range at the irradiation wavelength.

-

Irradiate the photoinitiator solution under the identical conditions (light source, geometry, time) used for the actinometer.

-

Monitor the decrease in the absorbance of the this compound at its λ_max as a function of irradiation time.

-

The rate of disappearance of the photoinitiator can be determined from the initial slope of a plot of concentration versus time.

-

-

Quantum Yield Calculation:

-

The quantum yield of photoinitiation (Φ) is calculated using the following formula:

Φ = (moles of photoinitiator decomposed) / (moles of photons absorbed)

-

Conclusion

This compound is an effective Type II photoinitiator with a reported quantum yield of approximately 0.3 in ethanol. Its low odor and efficiency in radical generation, particularly in the presence of an amine co-initiator, make it a valuable component in various photocurable formulations. The Norrish Type II mechanism, involving hydrogen abstraction from a synergist, is the key pathway for the production of initiating radicals. For precise applications, it is recommended that the quantum yield be experimentally determined under the specific conditions of use, following a rigorous protocol such as the one outlined in this guide. Future computational studies could provide a theoretical framework to further understand and predict the photoinitiation efficiency of this compound and its derivatives.

References

The Reaction of Methyl 2-Benzoylbenzoate with Grignard Reagents: A Gateway to Bioactive 3,3-Disubstituted Phthalides

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The reaction of methyl 2-benzoylbenzoate with Grignard reagents represents a powerful and versatile synthetic transformation in organic chemistry. This reaction provides a direct route to a class of compounds known as 3,3-disubstituted phthalides (also referred to as 3,3-disubstituted 3H-isobenzofuran-1-ones), which are of significant interest in medicinal chemistry and drug development due to their presence in numerous biologically active natural products. This technical guide provides a comprehensive overview of this reaction, including its mechanism, quantitative data, detailed experimental protocols, and its application in a drug discovery context.

Introduction to the Reaction and its Significance